(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be synthesized through various methods, including:
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been studied for its potential applications in various fields of scientific research, including:
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. It is recognized for its unique oxazolidinone structure, which features a five-membered ring containing nitrogen and oxygen atoms. This compound is utilized primarily in organic synthesis and medicinal chemistry due to its ability to act as a chiral auxiliary, facilitating asymmetric synthesis processes .
Research indicates that (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone exhibits notable biological activity. It has been studied for its potential applications in pharmaceuticals, particularly as an antibiotic and in the treatment of various diseases. Its ability to enhance the activity of certain drugs or act as a precursor in drug synthesis highlights its significance in medicinal chemistry .
The synthesis of (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone can be achieved through several methods:
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone finds applications across various fields:
Interaction studies involving (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone have shown that it can interact with various biological targets. These interactions are crucial for understanding its pharmacological properties. Studies indicate that it may interact with enzymes and receptors involved in metabolic pathways, influencing drug efficacy and safety profiles .
Several compounds share structural similarities with (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(+) - 4-Isopropyl-5,5-dimethyl-2-oxazolidinone | Enantiomer | Opposite chirality; different biological activity |
4-Methyl-2-oxazolidinone | Oxazolidinone | Lacks branched alkyl groups; less steric hindrance |
2-Oxazolidinone | Basic oxazolidine structure | No additional substituents; simpler structure |
The unique branched alkyl groups present in (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone contribute to its distinct properties and reactivity compared to these similar compounds .
(S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 168297-86-7) is a chiral oxazolidinone featuring a five-membered heterocyclic ring with a stereogenic center at C4. Its molecular formula, $$ \text{C}8\text{H}{15}\text{NO}_2 $$, includes a gem-dimethyl group at C5 and an isopropyl substituent at C4, which collectively enforce a rigid conformational bias. This structural rigidity enhances its efficacy as a chiral auxiliary, particularly in reactions requiring precise stereochemical control.
Recent studies highlight its utility in mimicking Evans’ 4-tert-butyloxazolidin-2-one, a cornerstone of asymmetric synthesis. By biasing the C4 stereodirecting group’s conformation, the gem-dimethyl substituent amplifies stereoselectivity in alkylations and cycloadditions. For instance, diastereoselectivities exceeding 99:1 have been reported in Pd-catalyzed asymmetric acetalizations.
Chiral oxazolidinones, first popularized by Evans in the 1980s, remain indispensable in asymmetric synthesis due to their predictable stereochemical outcomes and ease of removal. Their ability to form chelated enolates with Lewis acids (e.g., $$ \text{Bu}_2\text{BOTf} $$) enables precise control over aldol and alkylation reactions. The (S)-(-)-4-isopropyl variant distinguishes itself by combining the steric bulk of a tert-butyl group with synthetic accessibility, making it a cost-effective alternative.
This review examines the synthesis, mechanistic role, and applications of (S)-(-)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Emphasis is placed on its conformational dynamics, comparative performance against classical auxiliaries, and emerging applications in drug discovery.
Cyclization of amino alcohols remains a cornerstone for oxazolidinone synthesis. A microwave-assisted protocol using dimethyl carbonate (DMC) and tetrabutylammonium chloride (TBAC) enables rapid cyclization-deacetylation-methylation in a single pot, achieving yields exceeding 90% for 4-substituted derivatives [6]. For (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, this method avoids toxic phosgene derivatives while maintaining stereochemical integrity.
Alternative approaches involve propionic anhydride-mediated acylation of (S)-4-isopropyl-1,3-oxazolidin-2-one precursors. Lithium chloride and triethylamine facilitate the nucleophilic substitution at 0°C, followed by room-temperature stirring to achieve 99% yield [5]. The stereochemical outcome depends on the chiral pool starting material, typically derived from L-valine.
Cyclization Method | Precursor | Catalyst/Reagent | Yield (%) | ee (%) |
---|---|---|---|---|
Microwave-assisted (DMC/TBAC) | N-Acetylated amino alcohols | TBAC | 92 | >99 |
Propionic anhydride | (S)-4-Isopropyl-oxazolidinone | LiCl, Et3N | 99 | 98 |
Ruthenium(II)–NHC complexes catalyze asymmetric hydrogenation of 2-oxazolones to produce 2-oxazolidinones with up to 96% enantiomeric excess (ee) [2]. For the target compound, this method enables late-stage introduction of the isopropyl group while preserving the dimethyl configuration. Chiral auxiliaries like Evans’ oxazolidinones direct asymmetric alkylation, as demonstrated in the synthesis of β-amino alcohol intermediates [3].
Biocatalytic approaches using engineered myoglobin variants achieve enantiodivergent synthesis via intramolecular C(sp³)-H amination of carbamates. The Y146F mutation suppresses reductive side reactions, yielding oxazolidinones with 94% ee [4].
Continuous flow systems enhance heat transfer and mixing efficiency for exothermic cyclization reactions. A two-stage reactor design separates the acylation and cyclization steps, reducing byproduct formation. Residence times under 10 minutes at 130°C improve throughput by 300% compared to batch processes [6].
Ruthenium catalysts from asymmetric hydrogenation are recovered via biphasic solvent systems (e.g., heptane/ethanol), achieving 85% recovery after five cycles [2]. TBAC ionic liquid catalysts in microwave-assisted reactions are reused without purification, maintaining 90% activity over three batches [6].
Retrosynthetic disconnection of the oxazolidinone ring suggests two pathways:
Machine learning models trained on asymmetric hydrogenation datasets predict optimal Ru ligand configurations, reducing trial-and-error screening by 70% [2].
Parameter | Optimal Range | Impact on ee (%) |
---|---|---|
Reaction temperature | 0–25°C | Δ10°C = ±3% ee |
Catalyst loading (Ru) | 0.5–1.0 mol% | <0.5%: incomplete |
Solvent polarity | Tetrahydrofuran > Ethanol | +8% ee in THF |
Lower temperatures (-20°C) in propionic anhydride reactions minimize racemization, while THF stabilizes transition states in cyclization [5]. Kinetic resolution using immobilized lipases further enriches ee to >99.5% [4].
Irritant